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Compound of Interest

Compound Name: 1-(1-Phenylicyclopropyl)ethanone

Cat. No.: B090894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 1-phenylcyclopropyl ethanone core, a
significant structural motif in medicinal chemistry. Due to the limited availability of specific data
for 1-(1-phenylcyclopropyl)ethanone, this document focuses on closely related and well-
characterized analogs, including cyclopropyl phenyl ketone and 1-phenylcyclopropane
carboxamide derivatives. These compounds share the foundational phenylcyclopropyl group
and offer valuable insights into the synthesis, properties, and biological potential of this
chemical class.

Physicochemical and Identification Data

The primary identifier for a chemical compound is its CAS (Chemical Abstracts Service)
number. While a specific CAS number for 1-(1-phenylcyclopropyl)ethanone is not readily
available in public databases, data for structurally similar compounds are well-documented.

Table 1: Compound Identification and Properties
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Molecular
Compound Molecular . .
CAS Number Weight ( g/mol  Key Properties

Name Formula )

Melting Point: 7-

9 °C; Boiling
Cyclopropyl ]

3481-02-5[1][2] C10H100[1][2] 146.19[1][2] Point: 121-123

phenyl ketone

°C (15 mm Hg)

[21[3]

No experimental
1-(2- :

data for melting
phenylcyclopropy  827-92-9[4] C11H120[4] 160.216[4] N )

or boiling point
llethanone )

available.[4]

Computed data
1-(1-Acetyl-2- available; no
phenylcyclopropy  Not Available C13H1402[5] 202.25[5] experimental
llethanone properties listed.

[5]

Synthesis and Experimental Protocols

The synthesis of molecules containing the 1-phenylcyclopropyl moiety often involves the
formation of the cyclopropane ring as a key step. A common and effective method for creating
derivatives, such as 1-phenylcyclopropane carboxamides, is through the a-alkylation of a
phenylacetonitrile derivative.[6]

General Synthesis of 1-Phenylcyclopropane Carboxylic
Acid

A versatile precursor for various derivatives is 1-phenylcyclopropane carboxylic acid. A general
and effective synthesis is outlined below.

Experimental Protocol:

o Cyclopropanation: a-Alkylation of a substituted 2-phenylacetonitrile with 1,2-dibromoethane
using a strong base like sodium hydroxide affords the corresponding 1-
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phenylcyclopropanecarbonitrile.[6] The reaction is typically carried out at an optimal
temperature of 60 °C.[6]

« Hydrolysis: The resulting cyano group is then hydrolyzed to a carboxylic acid by heating with
concentrated hydrochloric acid.[6] This step yields the 1-phenylcyclopropane carboxylic acid
derivative.[6]

Synthesis of 1-Phenylcyclopropane Carboxylic Acid

1,2-Dibromoethane, NaOH

2-Phenylacetonitrile

a-Alkylation

1-Phenylcyclopropanecarbonitrile Conc. HCI, Heat

1-Phenylcyclopropane
Carboxylic Acid

Click to download full resolution via product page

Caption: Synthetic pathway to 1-phenylcyclopropane carboxylic acid.

Synthesis of 1-Phenylcyclopropane Carboxamide
Derivatives

The carboxylic acid intermediate serves as a versatile building block for creating a library of
amide derivatives.

Experimental Protocol:

o Amide Coupling: The synthesized 1-phenylcyclopropane carboxylic acid is coupled with a
variety of substituted amines (e.g., methyl 2-(aminophenoxy)acetate) to form the
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corresponding 1-phenylcyclopropane carboxamides.[6][7] Standard peptide coupling
reagents can be employed for this transformation.

Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

1-Phenylcyclopropane

Coupling Reagents

Substituted Amine

Carboxylic Acid

Amide Coupling

1-Phenylcyclopropane
Carboxamide Derivative

Click to download full resolution via product page
Caption: General scheme for amide coupling.

Biological Activity and Potential Applications

The 1-phenylcyclopropyl structural motif is of significant interest in drug discovery due to its
unique conformational rigidity and electronic properties.[6] This core is present in compounds
with a wide array of pharmacological activities.

Table 2: Reported Biological Activities of 1-Phenylcyclopropane Derivatives
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Compound Class Biological Activity Target/Cell Line Reference
1-Phenylcyclopropane U937 (human myeloid

Y y Prop Anti-proliferative ( ] .y [6][7]
Carboxamides leukaemia cell line)

1-Phenylcyclopropane

i Anti-inflammatory Not specified [6]
Carboxamides
1-Phenylcyclopropane ] ] N
i Anti-depressive Not specified [6]
Carboxamides
1-Phenylcyclopropane ] ) B
i Anti-arrhythmic Not specified [6]
Carboxamides
1-Phenylcyclopropane
Y y Prop Antitumor Not specified [6]
Carboxamides
1-Phenylcyclopropane
Y y Prop Antifungal Not specified [6]
Carboxamides
1-Phenylcyclopropane ] ) -
Antibacterial Not specified [6]

Carboxamides

The diverse biological activities highlight the potential of the 1-phenylcyclopropyl core as a
privileged scaffold in the design of novel therapeutic agents. The rigid cyclopropane ring can
help in optimizing ligand-receptor interactions by locking the conformation of the molecule,
potentially leading to enhanced potency and selectivity.[6]

Characterization Data

Structural confirmation of synthesized compounds is crucial. Standard analytical techniques are
employed for this purpose.

Table 3: Analytical Data for 1-Phenylcyclopropane Carboxamide Derivatives
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Analytical Technique Purpose
Fourier-Transform Infrared Spectroscopy (FT- Confirmation of functional groups (e.g., C=0, N-
IR) H).

) Determination of the proton environment and
1H Nuclear Magnetic Resonance (*H NMR) o
structural elucidation.

13C Nuclear Magnetic Resonance (33C NMR) Determination of the carbon skeleton.

Elemental Analysis Confirmation of the empirical formula.

Note: Specific spectral data is dependent on the exact derivative synthesized and can be found
in the cited literature.

Concluding Remarks

The 1-phenylcyclopropyl ethanone core and its derivatives represent a promising area of
research for the development of new chemical entities with diverse biological activities. The
synthetic routes are generally accessible, allowing for the creation of compound libraries for
structure-activity relationship (SAR) studies. Further investigation into the pharmacological
properties of this class of compounds is warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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